molecular formula C8H11ClN2O2S B13318637 2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide

2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide

Cat. No.: B13318637
M. Wt: 234.70 g/mol
InChI Key: MYOXPFHYYMTZQR-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is a chemical compound with the CAS Number 1881921-77-2 and a molecular formula of C8H11ClN2O2S, corresponding to a molecular weight of 234.70 . As a pyridine sulfonamide derivative, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Sulfonamide-functionalized heterocycles like this compound are of significant interest in the discovery and development of new therapeutic agents and agrochemicals, often serving as key scaffolds or precursors . Researchers can utilize this compound to explore structure-activity relationships, particularly in modulating biological activity through the chloro and ethylsulfonamide substituents on the pyridine ring. The compound requires proper storage, and handling should be conducted in accordance with established laboratory safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

2-chloro-N-ethyl-5-methylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-3-11-14(12,13)7-4-6(2)5-10-8(7)9/h4-5,11H,3H2,1-2H3

InChI Key

MYOXPFHYYMTZQR-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC(=C1)C)Cl

Origin of Product

United States

Preparation Methods

Method A: Dihalo Compound Chlorination

  • Reagents : 2-Oxo-5-methyl-5,6-dichloropiperidine, phosphorus oxychloride (POCl₃), 1,2,4-trichlorobenzene (solvent).
  • Conditions :
    • Temperature: 120°C
    • POCl₃ excess: 50–70 mole%
    • Reaction time: 6–8 hours
  • Yield : 81.3% (HPLC analysis).
  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing groups.

Method B: 3-Methylpyridine N-Oxide Chlorination

  • Reagents : 3-Methylpyridine N-oxide, POCl₃, aluminum chloride (AlCl₃), 2,2,6,6-tetramethylpiperidine (base).
  • Conditions :
    • Temperature: 0–5°C
    • Solvent: Dichloromethane
    • POCl₃/AlCl₃ ratio: 1:0.2 (molar)
  • Advantage : Enhanced regioselectivity for 2-chloro-5-methyl isomer over 2-chloro-3-methyl byproduct.

Table 1: Comparison of Chlorination Methods

Parameter Method A Method B
Starting Material Dihalo piperidine 3-Methylpyridine N-oxide
Temperature 120°C 0–5°C
Selectivity Moderate High
Yield 81.3% Not reported

Sulfonation at Pyridine Position 3

The chlorinated pyridine undergoes sulfonation to introduce the sulfonyl chloride group:

  • Reagents : Chlorosulfonic acid (ClSO₃H), anhydrous conditions.
  • Conditions :
    • Temperature: 0–10°C (exothermic reaction control)
    • Solvent: Dichloromethane
    • Stoichiometry: 1:1.2 (pyridine:ClSO₃H)
  • Workup : Quenching with ice-water, extraction with dichloromethane, and drying over MgSO₄.

Amination to Form N-Ethyl Sulfonamide

The sulfonyl chloride intermediate reacts with ethylamine to yield the target compound:

  • Reagents : Ethylamine, triethylamine (base), acetonitrile (solvent).
  • Conditions :
    • Temperature: 25°C
    • Reaction time: 3 hours
    • Molar ratio: 1:1.1 (sulfonyl chloride:ethylamine)
  • Purification :
    • Extraction: Dichloromethane/water biphasic system
    • Crystallization: Ethanol recrystallization.

Table 2: Sulfonamide Formation Parameters

Parameter Value
Solvent Acetonitrile
Base Triethylamine
Yield (crude) 95%
Final purity (HPLC) 99.1%

Integrated Synthesis Protocol

Combining the above steps:

  • Chlorination : Prioritize Method B for higher selectivity.
  • Sulfonation : Use ClSO₃H at 0–10°C to minimize side reactions.
  • Amination : Employ excess ethylamine (1.1 eq) and triethylamine to drive the reaction.

Analytical Validation

  • HPLC : Confirm purity ≥99%.
  • NMR : Key signals:
    • ¹H NMR : δ 2.12 (s, CH₃), 1.48 (t, CH₂CH₃).
    • ¹³C NMR : 169.0 ppm (C=O), 112.0 ppm (C-Cl).

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group is introduced through reactions of sulfonyl chlorides with amines. For instance, pyridine-3-sulfonyl chloride reacts with ethylamine under basic conditions (e.g., NaH in DMF) to form the N-ethyl sulfonamide.

Reaction Conditions :

StepReagentsSolventTemperatureTime
AlkylationSodium hydride (70% in oil), ethylamineDMF50°C28 h

Final Product Purification

The crude product is purified using column chromatography (e.g., silica gel with n-heptane/ethyl acetate).

Alkylation and Acylation

The N-ethyl group can undergo further alkylation or acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in basic conditions (e.g., NaOH) extends the alkyl chain.

  • Acylation : Acetyl chloride or benzoyl chloride can acylate the ethyl group under catalytic conditions (e.g., DMAP).

Oxidative Degradation

Sulfonamides can undergo oxidative cleavage under strong oxidizing agents (e.g., KMnO₄, H₂O₂):

  • Example : Potassium permanganate in acidic conditions oxidizes the pyridine ring, forming carboxylic acids .

Nucleophilic Aromatic Substitution

The chloro group at position 2 is reactive toward nucleophiles (e.g., hydroxide, amines):

  • Substitution : Reaction with NaOH in ethanol/water replaces Cl with -OH or -NH₂ groups .

Enzyme Inhibition

The compound acts as a competitive inhibitor of bacterial enzymes (e.g., dihydropteroate synthase) by mimicking para-aminobenzoic acid (PABA).

Antiviral Activity

Structural analogs show potential in inhibiting influenza virus replication by targeting viral entry and replication pathways .

Sulfonamide Formation

StepReagentsSolventTimeProduct
AlkylationSodium hydride, ethylamineDMF28 hN-Ethyl sulfonamide

Oxidative Degradation

AgentConditionsProduct
KMnO₄H₂SO₄, reflux3-Pyridinecarboxylic acid

Scientific Research Applications

2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: A related compound with similar structural features but lacking the ethyl and sulfonamide groups.

    2-Chloro-5-methylpyridine-N-oxide: Another similar compound with an additional oxygen atom attached to the nitrogen in the pyridine ring.

Uniqueness

2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is unique due to the presence of both the ethyl and sulfonamide groups, which confer distinct chemical and biological properties

Biological Activity

2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C9H10ClN2O2S
  • Molecular Weight : 248.70 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biological pathways. Sulfonamides generally act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. This compound's unique structure may enhance its binding affinity and specificity towards target enzymes, which can lead to significant therapeutic effects.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antiviral Activity

Recent studies have explored the antiviral potential of sulfonamide derivatives, including this compound. It has shown activity against various viruses by inhibiting their entry and replication.

Anticancer Activity

The compound has been investigated for its effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, possibly through the modulation of apoptotic pathways or inhibition of specific kinases involved in cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural characteristics. Modifications in the aromatic ring or the sulfonamide group can significantly impact potency and selectivity. For instance, the introduction of different halogens or alkyl groups has been shown to enhance antimicrobial efficacy.

Modification Effect on Activity
Addition of Cl at position 2Increased antibacterial potency
Ethyl substitution at N positionEnhanced solubility and bioavailability

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on a series of sulfonamides, including this compound, demonstrated a significant reduction in bacterial growth in vitro, particularly against Staphylococcus aureus .
  • Antiviral Screening : In a screening for antiviral compounds, this sulfonamide exhibited a dose-dependent reduction in viral titers against influenza A virus, indicating its potential as a therapeutic agent against viral infections .
  • Cancer Cell Line Study : Research involving human cancer cell lines showed that treatment with this compound led to a decrease in cell viability and an increase in markers associated with apoptosis .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Chlorinating AgentPhthalyl chloride85% yield
Solvent SystemCH2Cl2:Pyridine (3:1)83% yield
Catalyst (DMAP)0.05 mmolReduces byproducts

Q. Table 2. Analytical Data for Structural Validation

TechniqueKey Peaks/DataInterpretationReference
1H NMR (400 MHz, CDCl3)δ 2.3 (s, 3H, CH3), δ 8.1 (s, 1H, NH)Confirms methyl and sulfonamide
X-ray DiffractionBond length: C-S (1.76 Å)Validates sulfonamide geometry

Critical Research Gaps

  • Mechanistic Insights : Limited data on sulfonamide-group reactivity under photolytic conditions.
  • Toxicokinetics : No in vivo ADME studies reported for this compound.

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